4-fluoro-7-nitro-1H-indazole
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Overview
Description
4-Fluoro-7-nitro-1H-indazole is a fluorinated indazole heterocyclic aromatic compound . It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . This compound can readily be further functionalized via nucleophilic aromatic substitution reactions .
Synthesis Analysis
Indazole derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . Numerous methods have been developed to construct these heterocycles with better biological activities . For example, Wang et al. described the synthesis of novel 1H-indazole derivatives based on systematic optimization of both the piperidine and 2,6-difluorophenyl moieties of 3-(pyrazin-2-yl)-1H-indazole as potential inhibitors of pan-Pim kinases .Molecular Structure Analysis
The nitrogen-containing heterocycles are important building blocks for many bioactive natural products and commercially available drugs . Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .Physical And Chemical Properties Analysis
Indazoles consist of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases . The tautomerism in indazoles greatly influences synthesis, reactivity, physical and even the biological properties of indazoles .Scientific Research Applications
Pharmaceutical Research
4-fluoro-7-nitro-1H-indazole, like other indazole derivatives, may be explored for its potential medicinal properties. Indazoles have been studied for their antiproliferative activities against various cancer cell lines . The nitro group could potentially be reduced to an amine in vivo, offering a variety of biological activities.
Dye-Sensitized Solar Cells (DSSCs)
The conjugated system of indazoles makes them suitable for applications in dye-sensitized solar cells. The fluoro group could influence the electronic properties of the molecule, potentially improving its performance as a photosensitizer .
Metal Coordination Chemistry
Indazoles can coordinate to metal centers to form photosensitizers. The presence of a fluoro group in 4-fluoro-7-nitro-1H-indazole might enhance such coordination, influencing the ligand to metal energy transfer process .
Synthetic Chemistry
Indazoles serve as key intermediates in synthetic chemistry for constructing complex molecules. The nitro group in particular can act as a precursor to various functional groups through reduction or substitution reactions .
Mechanism of Action
Target of Action
4-Fluoro-7-nitro-1H-indazole is a biochemical compound used in proteomics research . It is known to interact with various targets, including CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It is known to inhibit, regulate, and/or modulate its targets . This interaction can lead to changes in the activity of these kinases, potentially affecting cell cycle progression and cell volume regulation .
Biochemical Pathways
The biochemical pathways affected by 4-Fluoro-7-nitro-1H-indazole are likely related to its targets. For instance, CHK1 and CHK2 kinases are involved in the DNA damage response pathway, while h-sgk is involved in cell volume regulation . The compound’s interaction with these targets could therefore affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 4-Fluoro-7-nitro-1H-indazole’s action would depend on its interaction with its targets. For example, modulation of CHK1 and CHK2 could affect cell cycle progression, potentially leading to cell cycle arrest . Similarly, modulation of h-sgk could affect cell volume regulation .
Safety and Hazards
4-Fluoro-7-nitro-1H-indazole may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It should be handled in a well-ventilated place, and suitable protective clothing should be worn . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .
Future Directions
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry . In light of indazole scaffolds exhibiting a broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research will likely focus on the development of novel indazole derivatives with improved pharmacological properties .
properties
IUPAC Name |
4-fluoro-7-nitro-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-5-1-2-6(11(12)13)7-4(5)3-9-10-7/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMZDSQFDHLYSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363404 |
Source
|
Record name | 4-fluoro-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-7-nitro-1H-indazole | |
CAS RN |
866144-02-7 |
Source
|
Record name | 4-fluoro-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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